D-Aspartic acid dimethyl ester hydrochloride

Overview

Description

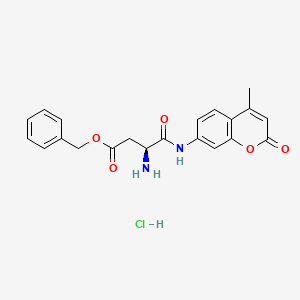

D-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic intermediate used in the synthesis of MK-7246, a potent and selective CRTH2 antagonist for the treatment of respiratory diseases .

Synthesis Analysis

The synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride involves several steps. It starts with D-aspartic acid as the main starting material through an esterification reaction. The yield of this step is achieved at 95.6%. The next step involves the reaction of dimethyl D-aspartate hydrochloride in the solvent of DMF with iodomethane. Finally, N-methyl-D-aspartate dimethyl ester is obtained by hydrolysis under alkaline conditions, with a yield of 83.5% .Molecular Structure Analysis

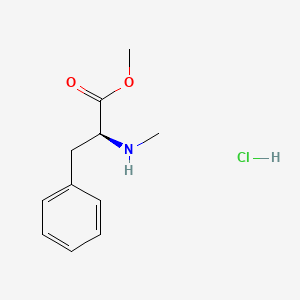

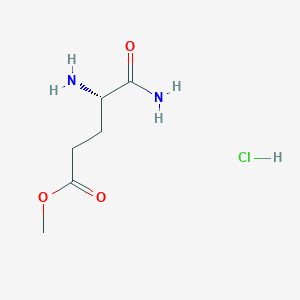

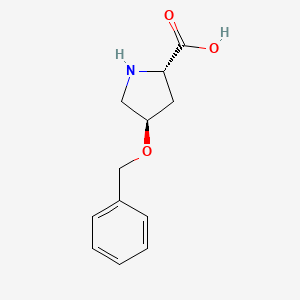

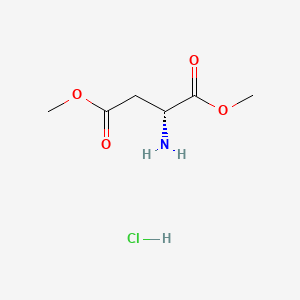

The molecular formula of D-Aspartic Acid Dimethyl Ester Hydrochloride is C6H12ClNO4 . The InChIKey is PNLXWGDXZOYUKB-PGMHMLKASA-N . The Canonical SMILES is COC(=O)CC(C(=O)OC)N.Cl .Chemical Reactions Analysis

D-Aspartic Acid Dimethyl Ester Hydrochloride is a useful synthetic intermediate in the synthesis of MK-7246 . It is used in the synthesis of LH and testosterone in the pituitary and testes of rats .Physical And Chemical Properties Analysis

The molecular weight of D-Aspartic Acid Dimethyl Ester Hydrochloride is 197.62 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Synthesis Techniques : D-Aspartic acid dimethyl ester hydrochloride has been synthesized for experimental purposes. A study details its preparation through esterification of D-aspartic acid, followed by a reaction with iodomethane and hydrolysis, achieving significant yields and characterized by IR and 1HNMR (Wang Ying-chun, 2011).

Synthesis of Acidic Amino Acid Esters : The synthesis of L-Aspartic acid dimethyl ester hydrochloride, among others, has been achieved through an esterifying process using anhydrous methanol, thionyl chloride, and amino acids. Factors affecting yield and optimal recrystallization schemes were also explored (Yang Xue-me, 2014).

Protecting Group in Peptide Synthesis : The compound has been used as a protecting group for aspartic acid in solid phase peptide synthesis, effectively preventing base-catalyzed aspartimide formation (Amelie H. Karlström & A. Undén, 1995).

Inhibitors of L-Asparagine Biosynthesis : Derivatives of D-Aspartic acid dimethyl ester hydrochloride have been studied as potential inhibitors of L-asparagine synthetase, a key enzyme in cancer biology. Various derivatives showed varying degrees of inhibition (M. Mokotoff, J. F. Bagaglio, & B. Parikh, 1975).

Photodynamic Cancer Treatment : Conjugation of aspartic acid with 15(1)-hydroxypurpurin-7-lactone dimethyl ester was studied for improving photodynamic therapy in cancer treatment. The conjugation improved aqueous solubility without affecting photophysical characteristics, showing promising in vitro and in vivo anti-tumor efficacies (Siang Hui Lim et al., 2014).

Enzymatic Oligopeptide Synthesis : The compound has been used in enzymatic methods for preparing enantiopure malic and aspartic acid derivatives in organic solvents, illustrating its role in enhancing substrate specificity and reaction yields (Arto Liljeblad & L. Kanerva, 1999).

Safety And Hazards

properties

IUPAC Name |

dimethyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989744 | |

| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Aspartic acid dimethyl ester hydrochloride | |

CAS RN |

69630-50-8 | |

| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.